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Compound of Interest

Compound Name:
N-Boc-2-(3'-Chlorophenyl)-L-

glycine

Cat. No.: B1278082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

potential applications of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a non-proteinogenic amino

acid derivative. This document is intended to serve as a valuable resource for professionals in

the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Properties
N-Boc-2-(3'-Chlorophenyl)-L-glycine, with the IUPAC name (2S)---INVALID-LINK--ethanoic

acid, is a derivative of the amino acid glycine. The presence of a tert-butyloxycarbonyl (Boc)

protecting group on the amino function enhances its stability and solubility in organic solvents,

making it a versatile building block in organic synthesis. The 3-chlorophenyl substituent at the

α-carbon introduces specific steric and electronic properties that can be exploited in the design

of novel bioactive molecules.

Physicochemical Data
Quantitative data for N-Boc-2-(3'-Chlorophenyl)-L-glycine is not extensively reported in

publicly available literature. The following table summarizes key physicochemical properties,

with some values estimated based on structurally related compounds such as N-Boc-

phenylglycine and its isomers.
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Property Value Source/Reference

Molecular Formula C₁₃H₁₆ClNO₄ ---

Molecular Weight 285.72 g/mol ---

Physical Form White to off-white solid

Melting Point

Not specifically reported. For

the related N-Boc-L-

phenylglycine, it is 88-91 °C.

[1]

Solubility

Insoluble in water; soluble in

common organic solvents such

as Dichloromethane (DCM),

Tetrahydrofuran (THF), and

N,N-Dimethylformamide

(DMF).

[2][3]

Purity
Typically available at ≥97%

purity.

Storage Temperature
Room temperature, sealed in a

dry environment.

Spectroscopic Data
Detailed spectroscopic data for N-Boc-2-(3'-Chlorophenyl)-L-glycine is not readily available.

However, based on the analysis of related compounds, the following spectral characteristics

are expected:

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show

characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the

methine proton of the chiral center, and the aromatic protons of the 3-chlorophenyl group.

The coupling patterns and chemical shifts of the aromatic protons would be indicative of the

1,3-disubstitution pattern.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display

distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the
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quaternary carbon of the tert-butyl group, the chiral α-carbon, and the carbons of the 3-

chlorophenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands

corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate and

carboxylic acid groups, and C-Cl stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or

related adducts (e.g., [M+H]+, [M+Na]+), confirming the molecular weight of the compound.

Predicted monoisotopic mass is 285.07678 Da.[4]

Synthesis and Experimental Protocols
While a specific protocol for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine is not

detailed in the literature, a plausible and efficient method can be adapted from the

enantioselective synthesis of N-Boc protected phenylglycine derivatives via benzylic lithiation.

This approach offers a direct route to the desired enantioenriched product.

Proposed Synthetic Protocol: Enantioselective
Lithiation-Carboxylation
This protocol is based on the general method described by Beak and co-workers for the

synthesis of N-Boc phenylglycine derivatives.

Materials:

N-Boc-3-chlorobenzylamine

sec-Butyllithium (s-BuLi)

(-)-Sparteine

Toluene (anhydrous)

Dry ice (solid CO₂)

Diethyl ether
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Hydrochloric acid (HCl)

Standard laboratory glassware and work-up reagents

Procedure:

Complex Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

argon or nitrogen), dissolve (-)-sparteine in anhydrous toluene. Cool the solution to -78 °C.

To this, add s-BuLi dropwise and stir for 15 minutes to form the chiral complex.

Deprotonation: Add a solution of N-Boc-3-chlorobenzylamine in anhydrous toluene to the

chiral complex solution at -78 °C. Stir the mixture for the time required to achieve complete

deprotonation (this may require optimization, e.g., 1-4 hours).

Carboxylation: Quench the reaction by carefully adding crushed dry ice to the reaction

mixture. Allow the mixture to warm to room temperature.

Work-up: Add water to the reaction mixture and separate the aqueous layer. Wash the

organic layer with water. Combine the aqueous layers and acidify with HCl to a pH of

approximately 2-3.

Extraction: Extract the acidified aqueous layer with diethyl ether.

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by crystallization to

yield N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Synthesis Workflow Diagram
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Caption: Plausible synthesis workflow for N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Biological Activity and Applications
Specific biological activity or signaling pathway modulation for N-Boc-2-(3'-Chlorophenyl)-L-
glycine has not been extensively documented in peer-reviewed literature. However, N-Boc

protected amino acids and their derivatives are fundamental building blocks in the synthesis of

peptides and peptidomimetics with a wide range of therapeutic applications.

The introduction of a chlorophenyl group can influence the pharmacological properties of a

peptide, such as its binding affinity to biological targets, metabolic stability, and bioavailability.

For instance, the pyrazole analog of the left-hand segment of the antitumor agent CC-1065,

which incorporates an N-Boc protected moiety, has been evaluated for its cytotoxicity.[5] This

suggests that derivatives of N-Boc protected amino acids can be explored for their potential as

anticancer agents.

Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing any

signaling pathways that are directly modulated by N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Research in this area would be necessary to elucidate its potential biological targets and

mechanisms of action.

Conclusion
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N-Boc-2-(3'-Chlorophenyl)-L-glycine is a valuable chiral building block for organic synthesis,

particularly in the fields of peptide chemistry and drug discovery. While specific experimental

data for this compound is sparse, its synthesis can be approached through established

methods for related N-Boc-phenylglycine derivatives. The unique structural features of this

compound make it an interesting candidate for incorporation into novel peptides and small

molecules aimed at various therapeutic targets. Further research is warranted to fully

characterize its physicochemical properties and to explore its biological activity and potential

pharmacological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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